molecular formula C13H23NaO5 B586126 (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt CAS No. 1391068-16-8

(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt

Cat. No.: B586126
CAS No.: 1391068-16-8
M. Wt: 282.312
InChI Key: UZUHAPHNUWGBFM-RFVHGSKJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt typically involves the esterification of (2R)-2-hydroxyglutaric acid with octanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt involves its role as a precursor to 2-hydroxyglutaric acid. In cells, it is hydrolyzed to release 2-hydroxyglutaric acid, which can inhibit α-ketoglutarate-dependent dioxygenases. This inhibition affects various cellular processes, including DNA and histone demethylation, leading to changes in gene expression and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt: Similar in structure but with a different stereochemistry.

    2-Hydroxyglutaric Acid Disodium Salt: Lacks the octyl ester group.

    Dimethyl 2-oxoglutarate: A related compound with different ester groups.

Uniqueness

(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is unique due to its specific stereochemistry and the presence of the octyl ester group, which enhances its membrane permeability and stability. This makes it particularly useful in studies involving cellular uptake and metabolic processes .

Properties

IUPAC Name

sodium;(4R)-4-hydroxy-5-octoxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUHAPHNUWGBFM-RFVHGSKJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H](CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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